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Compound of Interest

Compound Name: R547

Cat. No.: B1678716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of R547, a potent

ATP-competitive inhibitor. The data presented herein demonstrates the compound's high

affinity for specific cyclin-dependent kinases (CDKs) and its remarkable selectivity against a

broad panel of other kinases, establishing it as a valuable tool for cancer research and

therapeutic development.

Selectivity Profile of R547
R547 exhibits potent inhibitory activity against key cell cycle-regulating kinases. In cell-free

assays, it demonstrates low nanomolar inhibition of CDK1/cyclin B, CDK2/cyclin E, and

CDK4/cyclin D1. In contrast, R547 is largely inactive against a diverse panel of over 120 other

kinases, showcasing its exceptional selectivity.

Target Kinase Ki (nM)
Selectivity vs. Other
Kinases

CDK1/cyclin B 2

Inactive (Ki > 5,000 nM)

against a panel of over 120

unrelated kinases.

CDK2/cyclin E 3

CDK4/cyclin D1 1

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1678716?utm_src=pdf-interest
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://www.benchchem.com/product/b1678716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Inhibitory Potency and Selectivity of R547. The table summarizes the biochemical

potency (Ki) of R547 against its primary target kinases and highlights its high selectivity.

Experimental Protocols
The determination of the kinase inhibitory profile of R547 is typically conducted using in vitro

biochemical assays. The following is a representative protocol for determining the half-maximal

inhibitory concentration (IC50) of R547 against a panel of kinases.

Biochemical Kinase Assay for IC50 Determination
This protocol outlines a radiometric assay format, a widely accepted gold standard for kinase

activity measurement, to determine the potency of R547.

1. Reagent Preparation:

Kinase Reaction Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2,
5 mM MnCl2, 2 mM DTT, and 0.1 mg/mL BSA.
Kinase Aliquots: Prepare working stocks of purified recombinant kinases in kinase reaction
buffer.
Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the
reaction buffer.
ATP Solution: Prepare a stock solution of ATP. For Ki determination against ATP-competitive
inhibitors, assays are often run at the Km concentration of ATP for each specific kinase. A
radiolabeled ATP, such as [γ-33P]ATP, is added to the cold ATP stock.
R547 Dilution Series: Prepare a serial dilution of R547 in DMSO, followed by a further
dilution in the kinase reaction buffer to achieve the final desired concentrations.

2. Assay Procedure:

Add a small volume of the diluted R547 or DMSO (vehicle control) to the wells of a 96-well or
384-well plate.
Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at
room temperature to allow for compound binding.
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring
the reaction proceeds within the linear range.
Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.
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3. Detection and Data Analysis:

Spot a portion of the reaction mixture from each well onto a filtermat (e.g., P81
phosphocellulose paper).
Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
The percentage of kinase activity is calculated relative to the DMSO control.
IC50 values are determined by plotting the percentage of inhibition against the logarithm of
the R547 concentration and fitting the data to a sigmoidal dose-response curve using
appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflow and Signaling
Pathway
To further elucidate the experimental process and the biological impact of R547, the following

diagrams are provided.
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Caption: Workflow for determining kinase inhibitor IC50.
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Caption: R547's impact on the Rb-E2F signaling pathway.

Mechanism of Action
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R547 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase,

preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of

downstream substrates. The primary targets of R547—CDK1, CDK2, and CDK4—are crucial

regulators of cell cycle progression. By inhibiting these kinases, R547 prevents the

hyperphosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains

bound to the E2F family of transcription factors, preventing them from activating the

transcription of genes required for cell cycle progression, particularly through the G1/S and

G2/M checkpoints. This ultimately leads to cell cycle arrest and can induce apoptosis in cancer

cells.

Conclusion
The data clearly indicates that R547 is a potent and highly selective inhibitor of CDK1, CDK2,

and CDK4. Its minimal off-target activity against a wide range of other kinases makes it an

excellent tool for dissecting the roles of these specific CDKs in cellular processes and a

promising candidate for the development of targeted cancer therapies.

To cite this document: BenchChem. [R547: A Highly Selective Inhibitor of Cyclin-Dependent
Kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678716#r547-selectivity-profile-against-a-panel-of-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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